molecular formula C18H14FNO4 B5677732 4-fluorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-fluorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B5677732
M. Wt: 327.3 g/mol
InChI Key: TUAOTCDEZZNQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-fluorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves complex chemical procedures. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid and its derivatives have been synthesized through reactions involving 4-fluorobenzaldehyde with amino acids like alpha-alanine, demonstrating the utility of fluorobenzyl groups in complex molecule construction. These syntheses typically employ coupling reagents such as N,N-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), highlighting the compound's synthetic accessibility and the role of fluorine in modifying chemical reactivity and properties (Ruan et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-fluorobenzyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been elucidated using various spectroscopic techniques. X-ray diffraction studies have provided detailed insights into the crystal structures, revealing the impact of substituents like fluorine on the overall molecular geometry and intermolecular interactions. Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds (Ting Yao et al., 2013).

properties

IUPAC Name

(4-fluorophenyl)methyl 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c19-13-7-5-12(6-8-13)11-24-16(21)9-10-20-17(22)14-3-1-2-4-15(14)18(20)23/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAOTCDEZZNQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzyl 3-(1,3-dioxoisoindolin-2-yl)propanoate

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